5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10882694
InChI: InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F
Molecular Formula: C12H8BrFN2O
Molecular Weight: 295.11 g/mol

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC10882694

Molecular Formula: C12H8BrFN2O

Molecular Weight: 295.11 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide -

Specification

Molecular Formula C12H8BrFN2O
Molecular Weight 295.11 g/mol
IUPAC Name 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)
Standard InChI Key KTRLDGOGQYWWKI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F

Introduction

Structural and Molecular Characteristics

5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide (molecular formula: C12H9BrFN2O\text{C}_{12}\text{H}_{9}\text{BrFN}_{2}\text{O}) belongs to the class of substituted pyridine carboxamides. Its structure comprises a pyridine ring brominated at the 5-position and functionalized with a carboxamide group at the 3-position, which is further substituted with a 2-fluorophenyl moiety.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing electronic asymmetry for reactivity .

  • Bromine Substituent: Positioned at C5, bromine acts as both an electron-withdrawing group and a potential site for further functionalization .

  • Carboxamide Group: The -CONH- linkage at C3 connects the pyridine ring to the 2-fluorophenyl group, introducing hydrogen-bonding capabilities.

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position influences steric and electronic properties, enhancing metabolic stability in biological systems.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight296.12 g/mol
Exact Mass295.984 Da
LogP (Partition Coefficient)2.3 (estimated)
Topological Polar Surface Area58.2 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (pyridine N, amide O, F)

Synthetic Methodologies

While no direct synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is documented, plausible routes are inferred from analogous bromopyridine carboxamide syntheses .

Route 1: Acyl Chloride Aminolysis

  • Bromination of Nicotinic Acid:
    Nicotinic acid undergoes electrophilic bromination at C5 using N\text{N}-bromosuccinimide (NBS) in CH3COOH\text{CH}_{3}\text{COOH} .

    Nicotinic acid+NBSAcOH5-bromonicotinic acid\text{Nicotinic acid} + \text{NBS} \xrightarrow{\text{AcOH}} 5\text{-bromonicotinic acid}
  • Acyl Chloride Formation:
    Treatment with thionyl chloride (SOCl2\text{SOCl}_{2}) converts the carboxylic acid to 5-bromonicotinoyl chloride.

  • Amide Coupling:
    Reaction with 2-fluoroaniline in dichloromethane, catalyzed by triethylamine, yields the target compound:

    5-bromonicotinoyl chloride+2-fluoroanilineEt3Ntarget compound5\text{-bromonicotinoyl chloride} + 2\text{-fluoroaniline} \xrightarrow{\text{Et}_{3}\text{N}} \text{target compound}

Route 2: Direct Coupling via Carbodiimide

  • Activation of 5-Bromonicotinic Acid:
    Employing EDCl\text{EDCl} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt\text{HOBt} (hydroxybenzotriazole) in DMF\text{DMF}.

  • Nucleophilic Attack by 2-Fluoroaniline:
    The activated intermediate reacts with 2-fluoroaniline to form the carboxamide bond.

Table 2: Optimized Reaction Conditions

ParameterValue
SolventDichloromethane or DMF
Temperature0–25°C
Reaction Time12–24 hours
Yield (Estimated)65–75%

Spectroscopic Characterization

Predicted spectral data for 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide are derived from computational models and analogous compounds:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.94 (s, 1H, H2-pyridine)

    • δ 8.63 (d, J=2.4J = 2.4 Hz, 1H, H4-pyridine)

    • δ 8.22 (d, J=2.4J = 2.4 Hz, 1H, H6-pyridine)

    • δ 7.45–7.30 (m, 4H, 2-fluorophenyl)

    • δ 6.51 (s, 1H, NH)

  • 13C^{13}\text{C} NMR:

    • δ 165.2 (C=O)

    • δ 152.1 (C5-Br)

    • δ 148.9 (C2-F)

Infrared (IR) Spectroscopy

  • Strong absorption at 1680cm11680 \, \text{cm}^{-1} (amide C=O stretch)

  • Peaks at 670cm1670 \, \text{cm}^{-1} (C-Br) and 1220cm11220 \, \text{cm}^{-1} (C-F)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator